N-cycloheptyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-CYCLOHEPTYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that belongs to the class of pyrazole sulfonamides. This compound is characterized by its unique structure, which includes a cycloheptyl group, a difluoromethyl group, and a sulfonamide group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-CYCLOHEPTYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Cycloheptyl Group: The cycloheptyl group is typically introduced through alkylation reactions using cycloheptyl halides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-CYCLOHEPTYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~4~-CYCLOHEPTYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-CYCLOHEPTYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- N~4~-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N~4~-CYCLOHEPTYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H21F2N3O2S |
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Molecular Weight |
321.39 g/mol |
IUPAC Name |
N-cycloheptyl-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H21F2N3O2S/c1-9-12(10(2)18(16-9)13(14)15)21(19,20)17-11-7-5-3-4-6-8-11/h11,13,17H,3-8H2,1-2H3 |
InChI Key |
IMCJVWBENAMVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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